

Methyl 2,5-dichlorobenzoate molecular structure

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Compound of Interest

Compound Name: Methyl 2,5-dichlorobenzoate

Cat. No.: B1211780

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An In-depth Technical Guide to the Molecular Structure and Properties of **Methyl 2,5-dichlorobenzoate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dichlorobenzoate is a significant chemical compound utilized as a plant growth regulator, an antifungal agrochemical, and a versatile intermediate in synthetic organic chemistry.[1][2] Its utility in the synthesis of pharmaceuticals and other specialty chemicals underscores the importance of a comprehensive understanding of its molecular features.[3] This guide provides a detailed examination of its molecular structure, physicochemical properties, spectroscopic signature, and chemical reactivity, supported by experimental protocols and crystallographic data.

Molecular Structure and Identification

Methyl 2,5-dichlorobenzoate is a methyl ester derivative of 2,5-dichlorobenzoic acid.[1][2] The core structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 5, and a methyl ester group at position 1.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	methyl 2,5-dichlorobenzoate [1]
CAS Number	2905-69-3 [1]
Chemical Formula	C ₈ H ₆ Cl ₂ O ₂ [1]
SMILES	<chem>COC(=O)C1=C(C=CC(=C1)Cl)Cl</chem> [1]
InChIKey	SPJQBGGHU DNAIC-UHFFFAOYSA-N [1]
PubChem CID	17947 [1]

| EC Number | 220-815-7[\[2\]](#) |

Crystallographic Structure

Single-crystal X-ray diffraction studies provide precise insights into the three-dimensional structure of **Methyl 2,5-dichlorobenzoate**. The analysis reveals that the benzene ring is oriented at a dihedral angle of 39.22 (3)° with respect to the planar ester group.[\[4\]](#)[\[5\]](#) This non-planar arrangement can influence the molecule's packing in the solid state and its interaction with biological targets. Detailed bond lengths and angles have been determined, falling within normal ranges.[\[4\]](#)

Table 2: Key Crystallographic and Structural Parameters

Parameter	Value
Molecular Weight	205.03 g/mol [4]
Crystal System	Triclinic [4] [5]
Space Group	P-1 [4]
Dihedral Angle (Benzene Ring to Ester Group)	39.22 (3)° [4] [5]
C=O Bond Length	1.199 (4) Å [4]
(O=)C-O Bond Length	1.326 (4) Å [4]
O-CH ₃ Bond Length	1.444 (3) Å [4]

| C-Cl Bond Lengths | 1.728 (3) Å, 1.737 (3) Å[4] |

Physicochemical Properties

The physical and chemical properties of **Methyl 2,5-dichlorobenzoate** are summarized below. It presents as a white crystalline solid under standard conditions.[6]

Table 3: Physicochemical Data

Property	Value
Melting Point	37-40 °C
Boiling Point	265.2 °C at 760 mmHg
Density	1.4 g/cm ³
Vapor Pressure	0.01 mmHg[1]
Water Solubility	Moderately soluble[7]
LogP (XLogP3)	4.1

| Topological Polar Surface Area | 26.3 Å²[2] |

Spectroscopic Profile

The structural identity of **Methyl 2,5-dichlorobenzoate** is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide characteristic signals for the aromatic protons, the methyl group, and the carbon atoms of the molecule.

Table 4: NMR Spectroscopic Data (Predicted, typical values in CDCl₃) | ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment | | --- | --- | --- | --- | | Aromatic-H | ~7.6-7.8 | m | 3H | | Methyl-H | ~3.9 | s | 3H (OCH₃) | | ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | | Carbonyl | ~165 | C=O | | Aromatic | ~128-134 | 6C | | Methyl | ~52 | OCH₃ |

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the carbonyl group of the ester and the chlorinated aromatic ring. A detailed experimental and theoretical study of its FT-IR and Raman spectra has been conducted, providing in-depth vibrational assignments.^[8]

Table 5: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium-Weak	Aromatic C-H Stretch ^[9]
~1730	Strong	C=O Carbonyl Stretch
~1600-1450	Medium	Aromatic C=C Ring Stretch ^[9]
~1300-1100	Strong	C-O Ester Stretch

| ~850-550 | Strong | C-Cl Stretch^[9] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **Methyl 2,5-dichlorobenzoate** typically shows a molecular ion peak (M⁺) at m/z 204, with a characteristic isotopic pattern for two chlorine atoms. Key fragment ions are observed corresponding to the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).

Table 6: Major Mass Spectrometry Fragments (m/z)

m/z	Relative Intensity	Assignment
204	~45%	[M] ⁺
175	~100%	[M - OCH ₃] ⁺
173	~37%	[M - OCH ₃] ⁺ (isotope)

| 145 | ~47% | [M - CO₂CH₃]⁺ |

Chemical Synthesis and Reactivity

Experimental Protocol: Synthesis

Methyl 2,5-dichlorobenzoate is typically synthesized via Fischer-Speier esterification of 2,5-dichlorobenzoic acid with methanol, using a strong acid catalyst.

Protocol: Fischer Esterification^[4]

- **Reactants:** To a flask containing 2,5-dichlorobenzoic acid (2.05 g, 10 mmol), add absolute methanol (50 ml).
- **Catalyst:** Add a few drops of concentrated sulfuric acid to the mixture.
- **Reaction:** Reflux the mixture for 5 hours.
- **Workup:** After cooling, remove the excess methanol by distillation.
- **Purification:** Filter the resulting solid residue and wash it with water.
- **Recrystallization:** Recrystallize the crude product from 30% ethanol to yield pure **Methyl 2,5-dichlorobenzoate** (Typical Yield: 88%).

Chemical Reactivity

The reactivity of **Methyl 2,5-dichlorobenzoate** is governed by its two main functional components: the methyl ester and the dichlorinated aromatic ring.

- **Nucleophilic Acyl Substitution:** The ester group is susceptible to hydrolysis under acidic or basic conditions to yield 2,5-dichlorobenzoic acid and methanol. It can also undergo transesterification or amidation with appropriate nucleophiles.
- **Electrophilic Aromatic Substitution (EAS):** The benzene ring is deactivated towards EAS due to the electron-withdrawing inductive effects of the two chlorine atoms and the ester group. ^[10] These groups are meta-directing (with the exception of halogens, which are ortho/para directing but deactivating).^[10] Therefore, further substitution on the ring requires harsh reaction conditions.

- **Intermediate in Synthesis:** It is a valuable precursor for synthesizing more complex molecules. For instance, it is used to prepare 2,5-dichlorobenzohydrazide and various 2,5-disubstituted-1,3,4-oxadiazoles, which are scaffolds of interest in medicinal chemistry.[5]

Applications and Mechanism of Action

Methyl 2,5-dichlorobenzoate is primarily used in agriculture as a plant growth regulator and a fungicide, especially for the grafting of grapevines.[1][2]

- **Plant Growth Regulation:** Its mode of action is described as topical, where it induces the formation of callus tissue.[7] This property is crucial for protecting the grafting site on plants and promoting the successful fusion of tissues.[7] It can also temporarily inhibit or delay seed germination.[1] While its specific molecular mechanism is not fully elucidated, many chemical plant growth regulators function by inhibiting the biosynthesis of natural plant hormones like gibberellins.[11]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of **Methyl 2,5-dichlorobenzoate**.

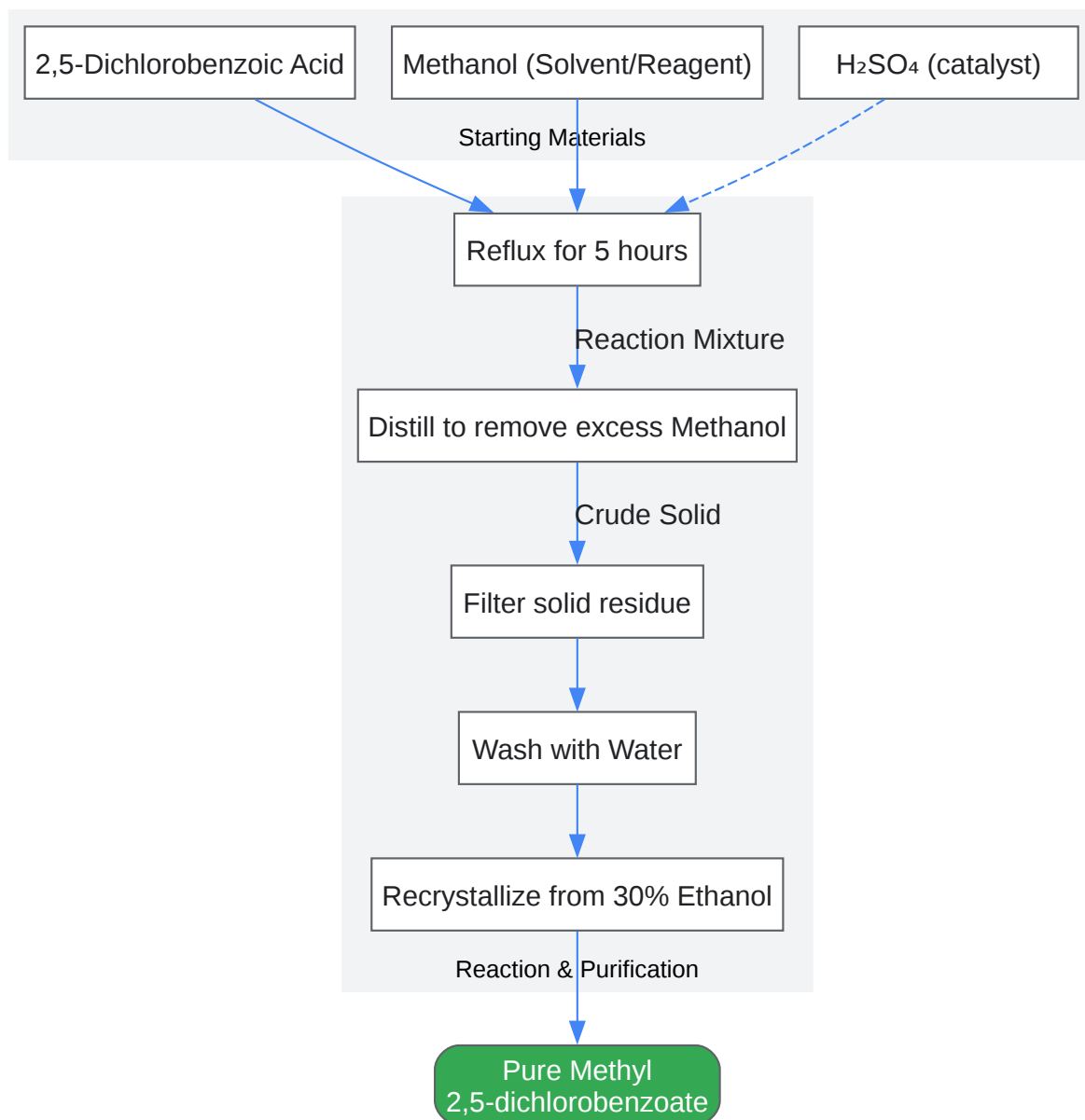


Figure 1: Synthesis Workflow for Methyl 2,5-dichlorobenzoate

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Caption: Synthesis workflow for **Methyl 2,5-dichlorobenzoate**.

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